![molecular formula C18H21N3O4 B5737971 2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5737971.png)
2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol, also known as MNPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of phenols and has been found to exhibit a wide range of biological activities. In
Aplicaciones Científicas De Investigación
2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This compound has also been found to have potential as a neuroprotective agent and has been studied for its ability to prevent neuronal damage in neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol is not fully understood. However, it has been found to modulate the activity of several enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that are involved in the inflammatory response. This compound has also been found to modulate the activity of several neurotransmitter receptors, including dopamine and serotonin receptors.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, which make it a potential therapeutic agent for the treatment of inflammatory diseases and pain. This compound has also been found to have antimicrobial activity, which makes it a potential therapeutic agent for the treatment of bacterial infections. Additionally, this compound has been found to have neuroprotective effects, which make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol has several advantages for use in lab experiments. It is a highly pure compound that can be easily synthesized under mild conditions. This compound also exhibits a wide range of biological activities, which make it a useful tool for studying various biological processes. However, this compound also has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has poor stability in acidic conditions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol. One potential direction is the further exploration of its neuroprotective properties. This compound has been found to have potential as a therapeutic agent for the treatment of neurodegenerative diseases, and further research in this area could lead to the development of new treatments for these diseases. Another potential direction is the study of this compound as a potential anticancer agent. This compound has been found to exhibit antitumor activity, and further research in this area could lead to the development of new cancer treatments. Finally, the study of the mechanism of action of this compound could lead to the development of new drugs that target the same biological pathways.
Métodos De Síntesis
The synthesis of 2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol involves the reaction of 2-methoxy-4-nitrophenol with 4-phenyl-1-piperazinecarboxaldehyde in the presence of a reducing agent. The reaction is carried out under mild conditions and yields a high purity product. The purity of the product is essential for its use in scientific research applications.
Propiedades
IUPAC Name |
2-methoxy-4-nitro-6-[(4-phenylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-25-17-12-16(21(23)24)11-14(18(17)22)13-19-7-9-20(10-8-19)15-5-3-2-4-6-15/h2-6,11-12,22H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBWPTNFLDEZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

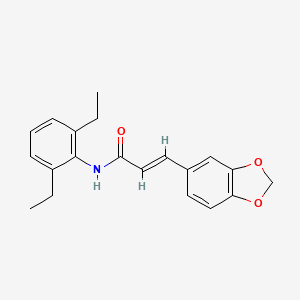

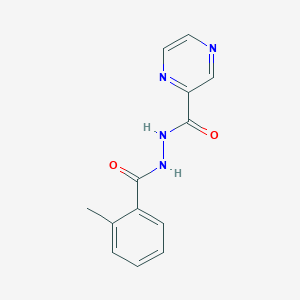
![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]isonicotinohydrazide](/img/structure/B5737928.png)

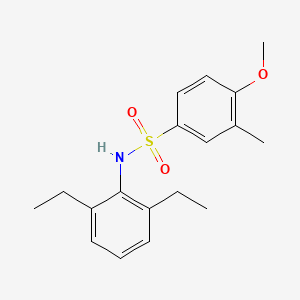
![N'-[(3-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5737940.png)

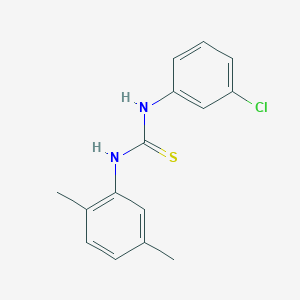

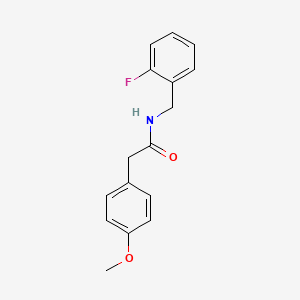

![N'-[(3-cyclohexylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5737977.png)
